

Selection of personal protective equipment (PPE) for handling HCFC-141b

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dichloro-1-fluoroethane**

Cat. No.: **B156305**

[Get Quote](#)

Technical Support Center: Safe Handling of HCFC-141b

This guide provides essential information for the safe handling of **1,1-dichloro-1-fluoroethane** (HCFC-141b). It includes frequently asked questions (FAQs), troubleshooting for personal protective equipment (PPE) selection, and detailed protocols to ensure the safety of all laboratory personnel.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues researchers may encounter when working with HCFC-141b.

Q1: What are the primary health hazards associated with HCFC-141b?

A1: The primary routes of occupational exposure to HCFC-141b are inhalation and skin contact.[\[1\]](#)[\[2\]](#) Key hazards include:

- Inhalation: High vapor concentrations can reduce available oxygen and may cause central nervous system effects such as dizziness, drowsiness, and, in severe cases, unconsciousness or death.[\[1\]](#)[\[2\]](#) Inhaling vapors may also lead to heart irregularities.[\[1\]](#)[\[2\]](#)

- Skin Contact: Prolonged or repeated contact can dry out the skin by removing natural oils, leading to irritation, redness, and rash.[1]
- Eye Contact: The liquid and vapor can cause eye irritation.[1][2]
- Decomposition: Contact with flames or extremely hot surfaces can cause HCFC-141b to decompose into toxic and corrosive products.[1][2]

Q2: What type of eye protection is necessary when handling HCFC-141b?

A2: When there is a potential for eye contact, you must wear chemical splash goggles.[1][2] If there is a risk of splashing, a face shield should be worn in addition to chemical goggles.[1][2] [3] Standard safety glasses do not provide adequate protection against chemical vapors or splashes.[3] Ensure that eye flushing equipment is readily available.[1][2]

Q3: My skin feels irritated after handling HCFC-141b, even though I wore gloves. What went wrong?

A3: This could be due to several factors:

- Incorrect Glove Material: Not all chemical-resistant gloves offer the same level of protection. The material may have a short breakthrough time or may degrade upon contact with HCFC-141b. Always consult a chemical resistance guide to select the appropriate glove material (See Table 1).[1][2]
- Glove Permeation or Degradation: The glove may have been used beyond its breakthrough time, allowing the chemical to permeate to your skin. Degradation, where the glove's physical properties change (e.g., swelling, stiffening), can also impair its protective barrier.[4]
- Contamination: You may have inadvertently touched a contaminated surface or your skin when removing the gloves. Always follow proper doffing procedures and wash your hands thoroughly after handling any chemical.[1]

Q4: When is respiratory protection required for HCFC-141b?

A4: Respiratory protection is necessary when engineering controls, such as fume hoods or adequate ventilation, are insufficient to keep airborne concentrations below established

exposure limits.[\[1\]](#) Specific situations requiring respiratory protection include:

- Working in enclosed or poorly ventilated spaces.[\[1\]](#)
- Responding to large spills or releases.[\[5\]](#)
- When airborne exposure limits are exceeded.[\[1\]](#) The type of respirator will depend on the concentration of airborne contaminants.[\[6\]](#)[\[7\]](#)

Q5: What should I do in the event of an accidental spill?

A5: For accidental releases, you should:

- Evacuate the area and keep people upwind of the spill.[\[8\]](#)
- Ensure the area is well-ventilated to disperse vapors, using floor-level forced-air ventilation if possible, as the vapor is denser than air.[\[1\]](#)
- Remove all ignition sources, flames, and hot surfaces.[\[1\]](#)[\[8\]](#)
- For large spills, personnel involved in the cleanup should use a self-contained breathing apparatus (SCBA).[\[5\]](#)
- Use appropriate personal protective equipment during the cleanup process.[\[5\]](#)

Q6: What are the first aid procedures for HCFC-141b exposure?

A6: Immediate action is crucial:

- Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[\[1\]](#)[\[2\]](#)
- Skin: Flush the affected area with plenty of water. Remove contaminated clothing and wash it before reuse. If irritation develops and persists, get medical attention.[\[1\]](#)[\[2\]](#)
- Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[\[1\]](#)[\[2\]](#)

- Ingestion: Do NOT induce vomiting. Give water to drink and get immediate medical attention.
[\[1\]](#)[\[2\]](#)

Data Presentation: Glove Material Chemical Resistance

The selection of appropriate gloves is critical for preventing skin exposure. The following table summarizes the performance of various glove materials against HCFC-141b based on permeation and degradation data.

Table 1: Chemical Resistance of Glove Materials to HCFC-141b

Glove Material	Breakthrough Time (minutes)	Degradation Rating	Permeation Rate Rating	Overall Recommendation
Barrier®	> 480	E	E	GREEN (Very well suited)
Neoprene	92	F	F	YELLOW (Suitable for careful use)
Nitrile	33	F	P	RED (Avoid use)
Natural Rubber	< 10	F	F	RED (Avoid use)
Butyl Rubber	-	NR	-	RED (Avoid use)
Polyvinyl Chloride (PVC)	-	NR	-	RED (Avoid use)

Source: Ansell Chemical Resistance Guide, 8th Edition.[\[4\]](#)[\[9\]](#)[\[10\]](#) Key:

- E: Excellent
- F: Fair
- P: Poor

- NR: Not Recommended
- GREEN: The glove is very well suited for the application.
- YELLOW: The glove is suitable for the application under careful control of its use.
- RED: Avoid use of the glove with this chemical.

Experimental Protocols

Protocol: Glove Material Breakthrough Time (BTT)

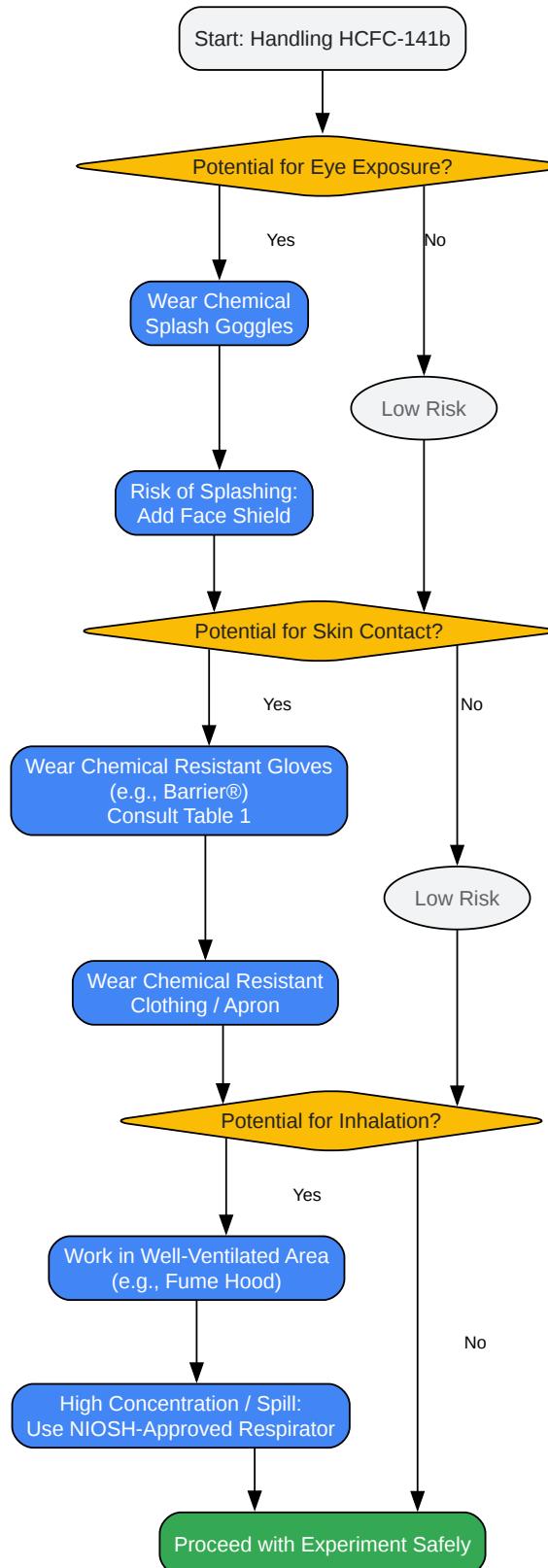
Assessment for HCFC-141b

This protocol describes a standardized method for determining the time it takes for a chemical to permeate through a glove material.

Objective: To quantify the permeation resistance of a selected glove material against HCFC-141b.

Materials:

- Glove material samples
- Permeation test cell (ASTM F739 standard)
- Challenge liquid: HCFC-141b
- Collecting medium (e.g., dry nitrogen gas)
- Analytical instrument (e.g., Gas Chromatograph with a suitable detector)
- Timer


Methodology:

- **Sample Preparation:** Cut a circular sample from the palm area of the glove to be tested. Ensure the sample is free of defects.

- **Cell Assembly:** Securely mount the glove material sample in the permeation test cell, separating the challenge liquid side from the collection medium side.
- **Initiate Exposure:** Introduce HCFC-141b (the challenge liquid) into the designated chamber of the test cell, ensuring it is in full contact with the outer surface of the glove material. Simultaneously, start the flow of the collection medium (e.g., nitrogen gas) on the other side of the material.
- **Sample Collection:** At regular, predetermined intervals, collect a sample of the collection medium as it exits the test cell.
- **Analysis:** Analyze each sample using the gas chromatograph to detect the presence and concentration of HCFC-141b.
- **Determine Breakthrough:** The normalized breakthrough time is defined as the time elapsed from the initial contact of the chemical with the glove material until the chemical's permeation rate reaches a specified level (e.g., $0.1 \mu\text{g}/\text{cm}^2/\text{min}$).
- **Data Recording:** Record the breakthrough time in minutes. Repeat the experiment at least three times to ensure reproducibility and report the average time.
- **Conclusion:** Compare the obtained breakthrough time with the duration of the intended experimental task. A glove is only suitable if its breakthrough time is significantly longer than the time it will be in contact with the chemical.

Mandatory Visualizations

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling HCFC-141b.

[Click to download full resolution via product page](#)

Caption: PPE selection workflow for handling HCFC-141b.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 2. season-hvac.com [season-hvac.com]
- 3. Eye Protection | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. colder-solution.s3.ap-southeast-1.amazonaws.com [colder-solution.s3.ap-southeast-1.amazonaws.com]
- 6. bp.com [bp.com]
- 7. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 8. image.makewebeeasy.net [image.makewebeeasy.net]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Selection of personal protective equipment (PPE) for handling HCFC-141b]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156305#selection-of-personal-protective-equipment-ppe-for-handling-hcfc-141b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com